
Poly(dimethylamine-CO-epichlorohydrin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is commonly used as a primary flocculant and charge neutralization agent in liquid-solid separation processes. This compound is also utilized in water treatment, paper manufacturing, and as a non-foaming algaecide in swimming pools and industrial cooling waters.
準備方法
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine. The reaction typically involves the following steps:
Reaction of Epichlorohydrin with Dimethylamine: The reaction is carried out in an aqueous medium at a controlled temperature. The molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature are critical parameters that influence the polymerization process.
Polymerization: The polymerization process results in the formation of a cationic polyamine polymer with varying molecular weights.
化学反応の分析
Poly(dimethylamine-CO-epichlorohydrin) undergoes several types of chemical reactions:
Substitution Reactions: The polymer can react with various nucleophiles, leading to the substitution of the epichlorohydrin moiety.
Oxidation and Reduction: The polymer can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The polymer can hydrolyze under acidic or basic conditions, leading to the formation of smaller fragments.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications:
Water Treatment: It is used as a coagulant and flocculant in water and wastewater treatment processes.
Paper Manufacturing: The polymer is used as a retention aid and drainage aid in the paper industry.
Biomedical Applications:
Industrial Applications: The polymer is used in various industrial processes, including mining and drilling.
作用機序
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to interact with negatively charged particles and surfaces. This interaction leads to the neutralization of charges and the aggregation of particles, facilitating their removal from solutions. The polymer’s molecular structure enables it to form strong bonds with various substrates, enhancing its effectiveness in different applications.
類似化合物との比較
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as:
Poly(dimethylamine-CO-ethylenediamine-CO-epichlorohydrin): This compound has similar applications but includes ethylenediamine in its structure, which can enhance its chelating properties.
Poly(epichlorohydrin-dimethylamine): This polymer is also used as a flocculant and coagulant but may have different molecular weights and charge densities.
Poly(dimethylamine-CO-epichlorohydrin) is unique due to its specific molecular structure and the balance of hydrophilic and hydrophobic properties, making it highly effective in various applications.
特性
CAS番号 |
68609-88-1 |
|---|---|
分子式 |
C5H12ClNO |
分子量 |
137.61 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
InChIキー |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
正規SMILES |
CNC.C1C(O1)CCl |
関連するCAS |
25988-97-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


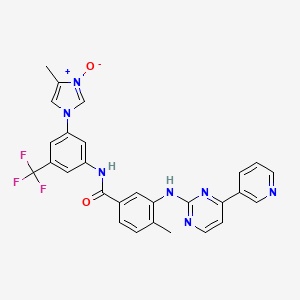
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
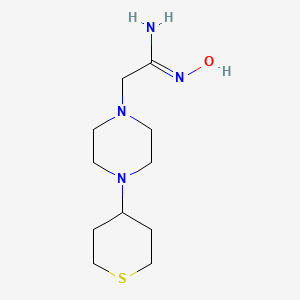


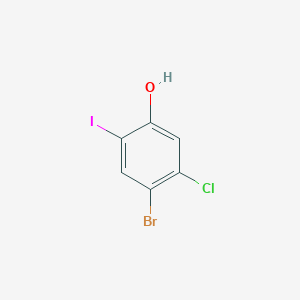
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)

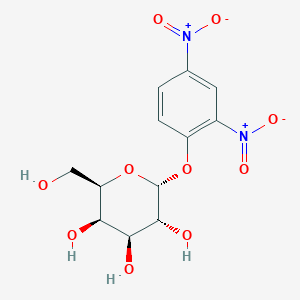
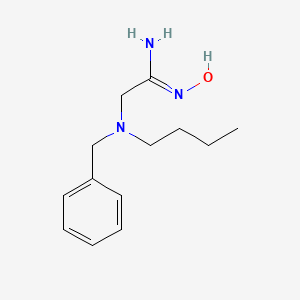
![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
